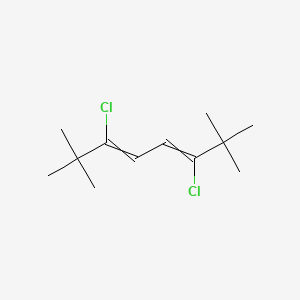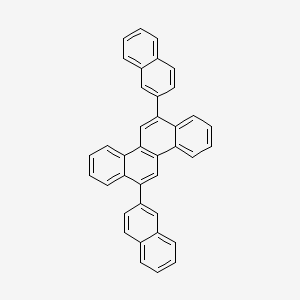![molecular formula C14H9ClN4O B12546546 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one CAS No. 142354-28-7](/img/structure/B12546546.png)
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation in the presence of sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yields.
Chemical Reactions Analysis
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydrazinylidene positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydrazine derivatives.
Scientific Research Applications
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one can be compared with other similar compounds, such as:
2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: This compound has a similar structure but lacks the chloro substituent.
Quinoline N-oxide derivatives: These compounds have an oxidized quinoline ring and exhibit different chemical properties.
Hydrazine derivatives: These compounds contain the hydrazine functional group and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
142354-28-7 |
|---|---|
Molecular Formula |
C14H9ClN4O |
Molecular Weight |
284.70 g/mol |
IUPAC Name |
5-chloro-7-(pyridin-2-yldiazenyl)quinolin-8-ol |
InChI |
InChI=1S/C14H9ClN4O/c15-10-8-11(18-19-12-5-1-2-6-16-12)14(20)13-9(10)4-3-7-17-13/h1-8,20H |
InChI Key |
CTQGVFDPIOWJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


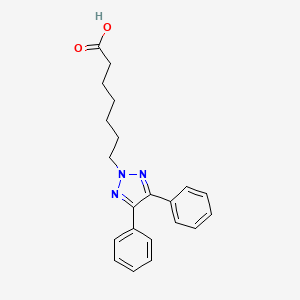

![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
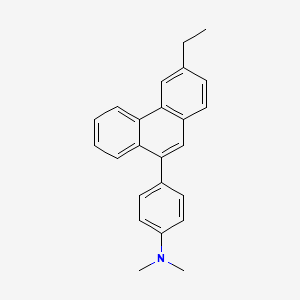
![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
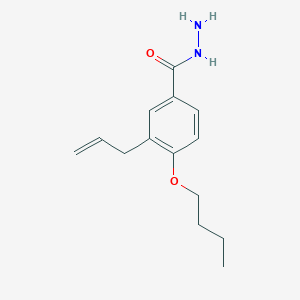
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)

